Methyl 5-bromo-3-cyano-2-iodobenzoate

Description

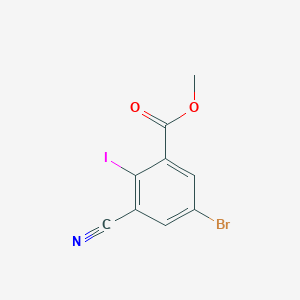

Methyl 5-bromo-3-cyano-2-iodobenzoate is a polyhalogenated aromatic ester characterized by a benzoate backbone substituted with bromine (Br), iodine (I), and cyano (CN) functional groups at positions 5, 2, and 3, respectively. The electron-withdrawing substituents (Br, I, CN) influence its reactivity, solubility, and stability, distinguishing it from simpler methyl benzoate derivatives.

Properties

IUPAC Name |

methyl 5-bromo-3-cyano-2-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrINO2/c1-14-9(13)7-3-6(10)2-5(4-12)8(7)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZKXTEGPMGDYMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1I)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-3-cyano-2-iodobenzoate can be synthesized through a multi-step process involving the introduction of bromine, iodine, and cyano groups onto a benzoate backbone. One common method involves the bromination of methyl benzoate, followed by iodination and subsequent introduction of the cyano group. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like palladium for the halogenation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-3-cyano-2-iodobenzoate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the halogen atoms are replaced with aryl or vinyl groups using palladium catalysts.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

Suzuki-Miyaura Coupling: Aryl boronic acids and palladium catalysts are commonly used under conditions involving bases like potassium carbonate and solvents like toluene.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted benzoates with different aryl or vinyl groups attached.

Scientific Research Applications

Methyl 5-bromo-3-cyano-2-iodobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the development of probes for biological imaging and diagnostics.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-3-cyano-2-iodobenzoate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various catalytic processes. The molecular targets and pathways involved are typically related to the functional groups present in the compound, such as the cyano group participating in nucleophilic addition reactions.

Comparison with Similar Compounds

The following analysis compares Methyl 5-bromo-3-cyano-2-iodobenzoate with structurally related methyl esters, focusing on substituent effects, analytical characterization, and applications.

Substituent Effects and Reactivity

Key Comparisons :

Methyl Shikimate (): A cyclic ester with hydroxyl and carboxylic acid groups. Characterized via $ ^1H $ NMR, $ ^{13}C $ NMR, FTIR, and HPLC . Unlike this compound, methyl shikimate lacks halogen substituents, leading to lower electrophilicity and reduced stability under harsh reaction conditions.

Sandaracopimaric Acid Methyl Ester (): A diterpene-derived methyl ester with a fused bicyclic structure. Identified via gas chromatography (GC) and mass spectrometry (MS) . The absence of halogens and cyano groups limits its utility in cross-coupling reactions compared to the target compound.

Ethyl Linolenate and Methyl Palmitate (): Saturated and unsaturated fatty acid methyl esters. Dominant in plant extracts, with lower polarity due to long aliphatic chains . Contrastingly, the aromatic backbone and halogens in this compound enhance its polarity and suitability for Suzuki-Miyaura couplings.

Table 1: Substituent and Functional Group Comparison

Analytical Characterization

- Gas Chromatography (GC): Used for volatile esters like sandaracopimaric acid methyl ester . This compound’s high molecular weight and polarity may necessitate derivatization for GC analysis.

- NMR and FTIR : Critical for confirming substituent positions, as demonstrated for methyl shikimate . The iodine and bromine in the target compound would produce distinct $ ^{13}C $ NMR shifts.

- HPLC : Effective for polar compounds like methyl shikimate , and likely applicable to the target compound for purity assessment.

Biological Activity

Methyl 5-bromo-3-cyano-2-iodobenzoate is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant case studies that highlight its efficacy in various applications.

Chemical Structure and Properties

This compound belongs to the class of benzoic acid derivatives, characterized by the presence of bromine, cyano, and iodine substituents on the benzene ring along with a methyl ester functional group. The structural formula can be represented as follows:

This compound is notable for its unique arrangement of substituents, which influences its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The presence of electron-withdrawing groups such as cyano and halogens enhances its reactivity, allowing it to participate in enzyme inhibition and modulation of cellular signaling pathways.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Cellular Signaling Modulation : It can influence signaling cascades that regulate cell proliferation and apoptosis.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that compounds similar to this compound possess antimicrobial properties. For instance, derivatives with similar structures have been tested against various bacterial strains, demonstrating significant inhibitory effects.

Anticancer Properties

The compound's potential as an anticancer agent has been explored in several studies. It has been observed to induce apoptosis in cancer cell lines through mechanisms such as DNA damage and disruption of mitotic processes.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several benzoate derivatives, including this compound. Results indicated a notable reduction in bacterial growth at specific concentrations, suggesting its potential as a therapeutic agent against infections caused by resistant strains.

- Cytotoxicity in Cancer Cell Lines : In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating effective inhibition of cell viability at low micromolar concentrations.

Data Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.